molecular formula C23H23N3O3 B11364590 N-(4-tert-butylbenzyl)-4-nitro-N-(pyridin-2-yl)benzamide

N-(4-tert-butylbenzyl)-4-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11364590
M. Wt: 389.4 g/mol
InChI Key: LWQLOXZLZIXLAU-UHFFFAOYSA-N
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Description

N-(4-tert-butylbenzyl)-4-nitro-N-(pyridin-2-yl)benzamide is an organic compound that features a benzamide core substituted with a 4-tert-butylbenzyl group, a nitro group, and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylbenzyl)-4-nitro-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride, which is then reacted with 2-aminopyridine to yield 4-nitro-N-(pyridin-2-yl)benzamide.

    Introduction of the 4-tert-butylbenzyl Group: The 4-tert-butylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 4-tert-butylbenzyl chloride with the previously synthesized 4-nitro-N-(pyridin-2-yl)benzamide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylbenzyl)-4-nitro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-amino-N-(pyridin-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-tert-butylbenzyl)-4-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-(4-tert-butylbenzyl)-4-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridin-2-yl group can coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-tert-butylbenzyl)-4-nitro-N-(pyridin-2-yl)benzamide is unique due to its combination of a nitro group, a pyridin-2-yl group, and a 4-tert-butylbenzyl group, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-4-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H23N3O3/c1-23(2,3)19-11-7-17(8-12-19)16-25(21-6-4-5-15-24-21)22(27)18-9-13-20(14-10-18)26(28)29/h4-15H,16H2,1-3H3

InChI Key

LWQLOXZLZIXLAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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